molecular formula C5H2BrFIN B1372459 4-Bromo-2-fluoro-3-iodopyridine CAS No. 917969-51-8

4-Bromo-2-fluoro-3-iodopyridine

Cat. No.: B1372459
CAS No.: 917969-51-8
M. Wt: 301.88 g/mol
InChI Key: QNCJOPUYVGQTNE-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2BrFIN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 4 are replaced by fluorine, iodine, and bromine atoms, respectively

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Bromo-2-fluoro-3-iodopyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that facilitate these reactions . The compound’s halogen atoms, particularly bromine and iodine, contribute to its reactivity and ability to form stable complexes with biomolecules .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which are crucial for cell signaling and gene expression . Additionally, this compound may affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. The compound’s halogen atoms enable it to form strong interactions with these biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For instance, it may inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or gene expression changes . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are often observed, where a particular dosage level triggers significant biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the cell . The compound’s halogen atoms play a crucial role in its metabolic fate, influencing the formation of metabolites and the overall metabolic flux . These interactions can affect the levels of specific metabolites, altering cellular metabolism and potentially leading to downstream biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its biological activity, as its accumulation in specific tissues or organelles may enhance or limit its effects .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects . For example, accumulation in the nucleus may enhance its ability to modulate gene expression, while localization in the cytoplasm may affect metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine using reagents such as N-bromosuccinimide (NBS) for bromination, Selectfluor for fluorination, and iodine monochloride for iodination. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like n-butyllithium or magnesium bromide in solvents such as tetrahydrofuran (THF).

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents like ethanol or toluene.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Bromo-2-fluoro-3-iodopyridine is used extensively in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-iodopyridine
  • 3-Bromo-2-fluoropyridine
  • 4-Bromo-2-fluoropyridine

Uniqueness

4-Bromo-2-fluoro-3-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various scientific research applications .

Properties

IUPAC Name

4-bromo-2-fluoro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-3-1-2-9-5(7)4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCJOPUYVGQTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676666
Record name 4-Bromo-2-fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917969-51-8
Record name 4-Bromo-2-fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluoro-3-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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